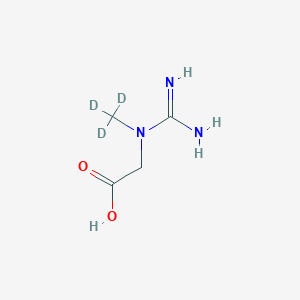

Creatine D3

描述

属性

IUPAC Name |

2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSVTCORWBXHQV-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(=O)O)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143827-19-4 | |

| Record name | Creatine D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143827194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CREATINE D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78TE2BRQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of D3-Creatine as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of deuterium-labeled creatine (B1669601) (D3-creatine) as a metabolic tracer for the non-invasive assessment of whole-body creatine pool size and skeletal muscle mass. This guide details the underlying physiological principles, experimental protocols, and data analysis, and is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this innovative method.

Core Principles: Tracing Creatine Metabolism

The D3-creatine dilution method is predicated on the foundational principles of creatine metabolism and the-e of stable isotope tracers. Creatine is a nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.

The majority of the body's creatine, approximately 98%, is located in skeletal muscle.[1][2] Endogenously, creatine is synthesized primarily in the liver and kidneys from the amino acids glycine (B1666218) and arginine in a two-step enzymatic process involving L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[3] Exogenous creatine is obtained from dietary sources, mainly meat and fish. Creatine is taken up by muscle cells via a specific transporter, SLC6A8.[3]

Within the muscle cell, creatine is reversibly phosphorylated by creatine kinase (CK) to form phosphocreatine, creating a readily available reservoir of high-energy phosphate (B84403) for the rapid regeneration of adenosine (B11128) triphosphate (ATP) during periods of high energy demand.[1][4]

A key aspect of creatine metabolism for the D3-creatine dilution method is its irreversible, non-enzymatic conversion to creatinine (B1669602) at a relatively constant rate of approximately 1.7% to 2.0% of the total creatine pool per day.[1][5] Creatinine then diffuses out of the muscle into the bloodstream and is excreted in the urine.[1]

The D3-creatine dilution method introduces a known amount of deuterium-labeled creatine (D3-creatine) into the body. This stable isotope tracer mixes with the endogenous creatine pool. As the labeled creatine is converted to D3-creatinine and excreted, the enrichment of D3-creatinine in the urine can be precisely measured. By the principle of isotope dilution, this urinary enrichment is inversely proportional to the total body creatine pool size. Given that the vast majority of creatine resides in skeletal muscle at a relatively constant concentration (approximately 4.3 g/kg of wet muscle mass), the total creatine pool size can be used to accurately estimate total skeletal muscle mass.[6][7]

Signaling Pathways and Regulatory Mechanisms

The metabolism and transport of creatine are tightly regulated processes. Understanding these pathways is crucial for interpreting data from D3-creatine tracer studies.

Creatine Biosynthesis and Transport

The synthesis of creatine is a two-step process, and its uptake into cells is mediated by a specific transporter. The regulation of these processes ensures creatine homeostasis.

Caption: Overview of creatine biosynthesis and cellular transport.

Regulation of the Creatine Transporter (SLC6A8)

The activity of the creatine transporter, SLC6A8, is modulated by several signaling kinases, linking creatine uptake to the energetic state of the cell. AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, has been shown to regulate SLC6A8.[3][4] Other kinases such as SGK1, SGK3, SPAK, and OSR1, as well as the protein Klotho, also play regulatory roles.[6][8]

Caption: Key kinases regulating the activity of the SLC6A8 creatine transporter.

Quantitative Data Summary

The D3-creatine dilution method has been validated in various populations, and the resulting data on creatine pool size and muscle mass show strong correlations with gold-standard methods like Magnetic Resonance Imaging (MRI).

Comparison of D3-Creatine Muscle Mass Estimates with other Methods

| Study Population | D3-Cr Muscle Mass (kg) | DXA Lean Body Mass (kg) | MRI Muscle Mass (kg) | Correlation (r) with MRI | Reference |

| Young Men (19-30 yrs) | 37.0 ± 6.1 | 63.3 ± 6.8 | - | - | [9] |

| Postmenopausal Women (51-62 yrs) | 23.3 ± 3.4 | 45.4 ± 4.9 | - | - | [9] |

| Older Men (70-84 yrs) | 28.5 ± 4.4 | 55.8 ± 5.6 | - | - | [9] |

| Older Women (70-84 yrs) | 20.3 ± 2.6 | 42.1 ± 4.1 | - | - | [9] |

| Healthy Adults (mixed) | - | - | - | 0.868 | [9][10] |

| Older Men (>65 yrs) | 24.1 (mean) | - | - | - | [1] |

| Healthy Older Adults (67-80 yrs) | - | - | - | 0.88 | [4][11] |

Key Parameters of the D3-Creatine Dilution Method

| Parameter | Value | Reference |

| Typical D3-Creatine Dose (Adults) | 30 mg | [1][12] |

| Time to Isotopic Steady State | ~30.7 ± 11.2 hours | [4][9][10] |

| Urine Sample Collection Window | 72-144 hours (3-6 days) post-dose | [1][12] |

| Creatine Turnover Rate | ~1.7 - 2.0 % per day | [1][5] |

| Assumed Muscle Creatine Concentration | 4.3 g/kg | [6][7] |

| Bioavailability of Oral D3-Creatine | >99% | |

| Urinary Spillage of D3-Creatine (rats) | 0.2 - 1.2% |

Experimental Protocols

A standardized protocol is essential for the accurate and reproducible application of the D3-creatine dilution method.

Participant Preparation and Dosing

-

Informed Consent: Obtain informed consent from all participants.

-

Exclusion Criteria: Exclude individuals with known kidney disease or those using a urine bag.

-

Fasting: For the urine collection, an overnight fast is required to minimize the influence of dietary creatine.

-

Dosing: A single oral dose of 30 mg of D3-creatine monohydrate is typically administered to adults.[1][12] The dose can be taken with or without food.

Urine Sample Collection and Storage

-

Timing: A single spot urine sample is collected between 72 and 144 hours (3 to 6 days) after the D3-creatine dose is ingested.[1][12]

-

Collection: A fasting, morning urine sample is preferred.

-

Storage: Urine samples should be stored at -20°C or lower until analysis.

Analytical Methodology: LC-MS/MS

The concentrations of D3-creatinine and unlabeled creatinine in urine are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation ("Dilute-and-Shoot")

-

Thaw urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

In a microcentrifuge tube, combine a small aliquot of the urine supernatant (e.g., 50 µL) with a larger volume of an internal standard solution (e.g., 950 µL of d5-creatinine in 50:50 acetonitrile:water).

-

Vortex the mixture.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Parameters (Example)

| Parameter | Value |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) |

| Mobile Phase A | Acetonitrile with 0.1% formic acid |

| Mobile Phase B | Water with 0.1% formic acid |

| Gradient | Isocratic or a shallow gradient depending on the specific method |

| Flow Rate | Typically 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Parameters (Example)

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Creatinine) | m/z 114 -> 44 |

| MRM Transition (D3-Creatinine) | m/z 117 -> 47 |

| Internal Standard (D5-Creatinine) | m/z 119 -> 49 (example) |

Data Analysis and Calculation of Muscle Mass

-

Quantification: The peak areas of D3-creatinine and creatinine are integrated, and their concentrations are determined from a standard curve.

-

Enrichment Calculation: The molar enrichment of D3-creatinine is calculated as the ratio of D3-creatinine to total creatinine (D3-creatinine + unlabeled creatinine).

-

Creatine Pool Size Calculation: The total body creatine pool size is calculated using the following formula:

Creatine Pool Size (g) = [(Dose of D3-Creatine (g) / Molecular Weight of D3-Creatine) / Molar Enrichment of D3-Creatinine] * Molecular Weight of Creatine

-

Muscle Mass Estimation: The total skeletal muscle mass is then estimated by dividing the creatine pool size by the assumed concentration of creatine in muscle:

Skeletal Muscle Mass (kg) = Creatine Pool Size (g) / 4.3 g/kg[6][7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow of the D3-creatine dilution method, from participant enrollment to the final estimation of muscle mass.

Caption: Step-by-step experimental workflow for the D3-creatine dilution method.

Logical Relationship of the Isotope Dilution Principle

This diagram illustrates the core logical principle behind the D3-creatine dilution method.

Caption: Logical flow of the D3-creatine isotope dilution principle.

Conclusion

The D3-creatine dilution method offers a robust, non-invasive, and accurate approach to assess total body creatine pool size and, by extension, skeletal muscle mass. Its strong correlation with gold-standard methods like MRI, combined with its relative ease of implementation, makes it a valuable tool for clinical trials, aging research, and studies on muscle wasting diseases. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to effectively implement this powerful metabolic tracer technique.

References

- 1. Strong Relation Between Muscle Mass Determined by D3-creatine Dilution, Physical Performance, and Incidence of Falls and Mobility Limitations in a Prospective Cohort of Older Men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creatine (methyl-d3) dilution in urine for estimation of total body skeletal muscle mass: accuracy and variability vs. MRI and DXA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The D3 ‐creatine dilution method non‐invasively measures muscle mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dilution of oral D3 -Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Total-body creatine pool size and skeletal muscle mass determination by creatine-(methyl-D3) dilution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Creatine-(methyl-d3): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine-(methyl-d3) (d3-creatine) is a stable isotope-labeled form of creatine (B1669601) that serves as an invaluable tool in metabolic research, particularly for the accurate determination of total body creatine pool size and the estimation of skeletal muscle mass. The D3-creatine dilution method offers a minimally invasive and robust alternative to traditional imaging techniques. This technical guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of creatine-(methyl-d3) monohydrate, intended to equip researchers with the necessary knowledge to produce and utilize this critical research compound. Detailed experimental protocols for synthesis and purification are presented, along with validated analytical methods for quality control. Furthermore, this guide includes visual representations of the biosynthetic pathway, the chemical synthesis workflow, and an exemplary experimental workflow for the application of d3-creatine in research.

Introduction

Creatine, an amino acid derivative, is a central molecule in cellular energy metabolism, primarily within skeletal muscle and brain tissue.[1] Its phosphorylated form, phosphocreatine, functions as a rapid source for regenerating adenosine (B11128) triphosphate (ATP) during periods of high energy demand.[1] The body's creatine pool is maintained through a combination of dietary intake and endogenous synthesis.

The endogenous biosynthesis of creatine is a two-step process primarily occurring in the kidneys and liver.[2] It begins with the formation of guanidinoacetate from arginine and glycine (B1666218), a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT). Subsequently, guanidinoacetate is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine as the methyl donor, to form creatine.[2]

Stable isotope-labeled creatine, specifically creatine-(methyl-d3), has become an essential tracer in clinical and research settings.[3] Its use in isotope dilution mass spectrometry allows for the precise quantification of the total body creatine pool, which is directly proportional to skeletal muscle mass.[4] This guide details the chemical synthesis and purification of creatine-(methyl-d3) monohydrate to a high degree of purity, ensuring its suitability for research applications.

Natural Biosynthesis of Creatine

The natural synthesis of creatine involves two key enzymatic steps, as illustrated in the pathway below. Understanding this pathway provides context for the importance of the methylated form of creatine.

Synthesis of Creatine-(methyl-d3) Monohydrate

The chemical synthesis of creatine-(methyl-d3) is a two-stage process that begins with the synthesis of the deuterated precursor, N-(trideuteromethyl)glycine (d3-sarcosine), followed by a guanylation reaction to yield the final product.[3]

Synthesis Workflow

The overall workflow for the synthesis and purification of creatine-(methyl-d3) monohydrate is depicted below.

Experimental Protocols

This protocol details the N-alkylation of glycine using d3-methyl iodide to introduce the isotopic label.[3]

Materials:

-

Glycine

-

2M Sodium Hydroxide (B78521) (NaOH)

-

d3-Methyl Iodide (CD₃I, >99 atom % D)

-

Hydrochloric Acid (HCl)

-

Ice bath

Procedure:

-

Dissolve glycine (1.0 equivalent) in a suitable volume of 2M aqueous sodium hydroxide to form sodium glycinate (B8599266) in situ. The reaction vessel should be cooled in an ice bath to manage the exothermic reaction.

-

While stirring vigorously, slowly add d3-methyl iodide (1.1 equivalents) to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or ¹H NMR) to confirm the disappearance of the starting material.

-

Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6.

-

The crude d3-sarcosine can be purified by crystallization. Reduce the solvent volume under vacuum and allow the product to crystallize upon cooling.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure d3-sarcosine.

This protocol describes the guanylation of d3-sarcosine to yield the final product.[3]

Materials:

-

d3-Sarcosine (from Stage 1)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Cyanamide (B42294) (50% w/w aqueous solution)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of sodium d3-sarcosinate by dissolving the d3-sarcosine from Stage 1 in deionized water and adding sodium hydroxide (1.0 equivalent) to achieve a final concentration of approximately 35-45% (w/w).

-

Adjust the pH of the sodium d3-sarcosinate solution to between 9.0 and 10.0 using hydrochloric acid.

-

Heat the solution to a reaction temperature between 70°C and 90°C.

-

Slowly add the 50% aqueous cyanamide solution to the heated sodium d3-sarcosinate solution over a period of 60-90 minutes. A molar ratio of approximately 1:1 (cyanamide to d3-sarcosinate) is recommended.

-

Throughout the addition, monitor the pH of the reaction mixture and maintain it within the 9.0-10.0 range by adding small amounts of acid as needed.

-

After the addition is complete, maintain the reaction at temperature with stirring for an additional 2-3 hours to ensure completion.

Purification of Creatine-(methyl-d3) Monohydrate

Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts. The primary method for purification is recrystallization.

Experimental Protocol: Recrystallization

Procedure:

-

Initiate crystallization by slowly cooling the reaction mixture from Stage 2 to 0-5°C. The creatine-(methyl-d3) monohydrate will precipitate out of the solution.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the collected crystals with cold deionized water, followed by a wash with cold ethanol to facilitate drying.

-

Dry the final product under vacuum at a temperature not exceeding 40°C to yield pure creatine-(methyl-d3) monohydrate. The expected water content should be approximately 12.1%.

Data Presentation: Synthesis and Purification Parameters

The following table summarizes key parameters and expected outcomes for the synthesis and purification of creatine-(methyl-d3) monohydrate.

| Parameter | Stage 1: N-Alkylation (d3-Sarcosine Synthesis) | Stage 2: Guanylation (d3-Creatine Synthesis) | Purification (Recrystallization) |

| Key Reagents | Glycine, d3-Methyl Iodide, NaOH | d3-Sarcosine, Cyanamide, NaOH | Crude d3-Creatine, Deionized Water, Ethanol |

| Reaction Time | 12 - 18 hours | 3 - 5 hours | N/A |

| Temperature | Room Temperature | 70 - 90 °C | Cooling to 0 - 5°C |

| pH | Alkaline | 9.0 - 10.0 | N/A |

| Typical Yield | >90% (for non-deuterated) | 60 - 90% (for non-deuterated) | >90% recovery |

| Purity (Post-Stage) | >95% | >90% | >99% |

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and isotopic enrichment of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.

HPLC-UV for Purity Assessment

HPLC-UV is a robust method for determining the purity of creatine and quantifying potential impurities such as creatinine (B1669602), dicyandiamide, and dihydrotriazine.[5]

| Parameter | HPLC-UV Method |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase | Isocratic: 95% 10 mM Sodium Phosphate buffer (pH 6.0), 5% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

LC-MS/MS for Quantification and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific method for quantifying creatine-(methyl-d3) and its metabolite, creatinine-(methyl-d3), in biological matrices such as urine.[6] It is also used to confirm the isotopic enrichment of the synthesized product.

| Parameter | LC-MS/MS Method for d3-Creatine/d3-Creatinine |

| Column | C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 2.1 x 150 mm, 3.5 µm)[7] |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Isocratic or Gradient)[7] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |

| MRM Transitions | Creatine-(methyl-d3): 135 -> 47, 135 -> 92; Creatinine-(methyl-d3): 117 -> 47, 117 -> 89[8] |

| Internal Standard | Creatine-(methyl-d5) or Creatinine-(methyl-d5) |

Application in Research: The D3-Creatine Dilution Method

The primary application of creatine-(methyl-d3) is in the D3-creatine dilution method to estimate skeletal muscle mass.[4] The general workflow for such a study is outlined below.

Conclusion

This technical guide provides a comprehensive resource for the synthesis, purification, and analysis of creatine-(methyl-d3) monohydrate. The detailed protocols and analytical methods described herein are intended to facilitate the production of high-purity material suitable for demanding research applications. The use of creatine-(methyl-d3) in isotope dilution studies represents a powerful tool for advancing our understanding of muscle metabolism and body composition in both health and disease. Adherence to the outlined procedures and quality control measures will ensure the generation of reliable and reproducible data in future research endeavors.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Creatine-(methyl-d3) monohydrate | 284664-86-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of Deuterated Creatine Isotopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1] Its deuterated isotopologues, where one or more hydrogen atoms are replaced by deuterium (B1214612), have emerged as invaluable tools in biomedical research. These stable isotope-labeled compounds serve as tracers to investigate creatine metabolism, pharmacokinetics, and to non-invasively measure skeletal muscle mass.[2][3] Understanding the physicochemical properties of these deuterated creatine isotopes is paramount for their effective application in experimental design and data interpretation. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their analysis, and a visualization of the key signaling pathways influenced by creatine.

Physicochemical Properties

Quantitative Data Summary

The following tables summarize the key physicochemical properties of creatine and its deuterated isotopologues. Data for deuterated variants beyond d3-creatine is limited and largely inferred from the properties of creatine monohydrate.

Table 1: General Physicochemical Properties

| Property | Creatine (C₄H₉N₃O₂) | Creatine-d3 (C₄H₆D₃N₃O₂) | Notes |

| Molecular Weight ( g/mol ) | 131.13[4] | 134.15[5] | Deuteration of the N-methyl group. |

| Monoisotopic Mass (Da) | 131.0695[4] | 134.0883[5] | Precise mass for mass spectrometry. |

| pKa₁ (Carboxylic Acid) | ~3.4 - 3.8[1][6] | Expected to be very similar to creatine. | The inductive effect of deuterium is minimal. |

| pKa₂ (Guanidinium Group) | ~12.7[1] | Expected to be very similar to creatine. | The inductive effect of deuterium is minimal. |

| logP | -1.258[6] | Expected to be very similar to creatine. | Indicates high hydrophilicity. |

Table 2: Solubility Data

| Solvent | Creatine Monohydrate | Temperature (°C) | Reference |

| Water | 13.3 g/L | 18 | [6] |

| Water | 14 g/L | 20 | [7] |

| Water | 34 g/L | 50 | [7] |

| PBS (pH 7.2) | 10 mg/mL (for Creatinine-d3) | Not Specified | [8] |

Note: The solubility of deuterated creatine isotopes is expected to be very similar to that of creatine monohydrate.

Table 3: Stability of Creatine Monohydrate

| Condition | Observation | Reference |

| Solid State (Powder) | Stable for years, even at elevated temperatures (e.g., 40°C).[7][9] | [7][9] |

| Aqueous Solution (Neutral pH) | Relatively stable. | [7] |

| Aqueous Solution (Acidic pH) | Degradation to creatinine (B1669602) increases as pH decreases.[7] | [7] |

| Thermal Decomposition | Dehydrates at ~97-125°C; intramolecular cyclization to creatinine above 230°C.[10] | [10] |

Note: The stability profile of deuterated creatine is anticipated to be comparable to that of creatine monohydrate under similar conditions.

Experimental Protocols

The analysis of deuterated creatine and its metabolites is crucial for pharmacokinetic studies and for applications such as the D3-creatine dilution method for muscle mass estimation. The following are detailed methodologies for key experiments.

Quantification of Deuterated Creatine and Creatinine by LC-MS/MS

This protocol is adapted from methods used for the D3-creatine dilution technique.[5][11][12]

Objective: To accurately quantify the concentrations of deuterated creatine (e.g., d3-creatine) and its metabolite, deuterated creatinine (e.g., d3-creatinine), in urine samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[12]

-

Analytical column (e.g., C18 reverse-phase).

-

Deuterated creatine and creatinine reference standards.

-

Internal standards (e.g., d5-creatine and d5-creatinine).[12]

-

LC-MS grade solvents (acetonitrile, methanol, water).[12]

-

Formic acid.[12]

-

Human urine samples.

Procedure:

-

Sample Preparation ("Dilute-and-Shoot"):

-

Thaw frozen urine samples to room temperature and vortex for homogenization.[12]

-

Centrifuge samples to pellet any particulate matter (e.g., 4000 rpm for 10 minutes).[12]

-

In a microcentrifuge tube, dilute a small volume of urine supernatant (e.g., 50 µL) with a larger volume of an internal standard working solution (e.g., 950 µL) containing known concentrations of d5-creatine and d5-creatinine in a solvent mixture like 50:50 acetonitrile:water.[12]

-

Vortex the mixture thoroughly.[12]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient elution program.

-

Operate the mass spectrometer in positive electrospray ionization mode.[12]

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each analyte and internal standard.[12]

-

-

Data Analysis:

-

Integrate the chromatographic peaks for all analytes and internal standards.

-

Calculate the concentration of each analyte in the urine samples by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the reference standards.

-

Isotopic Enrichment Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the isotopic purity and the specific positions of deuterium labeling in creatine molecules.[13][14][15]

Objective: To determine the degree of deuteration and confirm the structural integrity of deuterated creatine samples.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

-

Deuterated creatine sample.

-

Deuterium oxide (D₂O) for sample dissolution and as a lock solvent.[16]

-

Internal standard (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).[16]

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the deuterated creatine sample.

-

Dissolve the sample in a known volume of D₂O containing a known concentration of the internal standard.[16]

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

If necessary for structural confirmation, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC).

-

-

Data Analysis:

-

Integrate the signals corresponding to the protons at different positions in the creatine molecule.

-

Compare the integral of the signals from the deuterated positions with those from the non-deuterated positions to calculate the percentage of isotopic enrichment.

-

The chemical shifts of the protons will confirm the structure of the creatine molecule.

-

Signaling Pathways and Experimental Workflows

Creatine supplementation has been shown to influence several key signaling pathways involved in muscle growth and energy metabolism.

Creatine Kinase Phosphocreatine System

The creatine kinase (CK)/phosphocreatine (PCr) system is fundamental to cellular energy buffering.[11][17]

Caption: The reversible reaction catalyzed by Creatine Kinase.

Influence on AMPK and mTOR Signaling

Creatine can modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are critical regulators of cellular energy status and protein synthesis.[8][18][19][20]

Caption: Creatine's modulatory effect on AMPK and mTOR pathways.

IGF-1/Akt Signaling Pathway in Muscle Hypertrophy

Creatine supplementation may enhance muscle growth in part by influencing the Insulin-like Growth Factor-1 (IGF-1)/Akt signaling pathway.[21][22][23][24]

Caption: Influence of creatine on the IGF-1/Akt pathway for muscle growth.

Experimental Workflow for Deuterated Creatine Analysis

The following diagram illustrates a typical workflow for studies involving deuterated creatine isotopes.

Caption: General workflow for deuterated creatine studies.

Conclusion

Deuterated creatine isotopes are powerful tools for advancing our understanding of creatine metabolism and for the development of novel diagnostic and therapeutic strategies. A thorough understanding of their physicochemical properties, coupled with robust analytical methodologies, is essential for their successful application. This guide provides a foundational resource for researchers and professionals working with these important compounds, summarizing key data, outlining detailed experimental protocols, and visualizing the intricate signaling networks influenced by creatine. As research in this field continues to evolve, a deeper characterization of a wider range of deuterated creatine isotopes will further enhance their utility in biomedical science.

References

- 1. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of water activity and temperature on the stability of creatine during storage | Semantic Scholar [semanticscholar.org]

- 3. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Creatine - Wikipedia [en.wikipedia.org]

- 7. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Solid-state properties of creatine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Creatine kinase - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] 1H NMR urine analysis as an effective tool to detect creatine supplementation. | Semantic Scholar [semanticscholar.org]

- 14. academic.oup.com [academic.oup.com]

- 15. 1H NMR urine analysis as an effective tool to detect creatine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle [frontiersin.org]

- 23. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Trait: Muscle Growth (IGF-1) | FitnessGenes® [fitnessgenes.com]

The Evolution of Precision in Muscle Mass Measurement: A Technical Guide to Stable Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, methodology, and application of stable isotope dilution techniques for the accurate measurement of skeletal muscle mass. As the quest for precise and functionally relevant biomarkers in sarcopenia, cachexia, and anabolic drug development intensifies, these methods offer a direct and robust alternative to traditional imaging and anthropometric techniques. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and comparative data to guide researchers in the application of this powerful technology.

A Historical Journey: From Radioisotopes to Stable Isotopes

The concept of using isotopic dilution to measure the total body creatine (B1669601) pool, and by extension muscle mass, is not new. Early pioneering studies in the mid-20th century laid the groundwork for modern techniques.

The Radioisotope Era:

Decades ago, investigators utilized radiolabeled isotopes, such as ¹⁴C and ¹⁵N-labeled creatine, to estimate the body's creatine pool size.[1][2] These early studies were foundational, establishing the direct relationship between the total creatine pool and skeletal muscle mass. However, the use of radioactive isotopes presented significant limitations, including radiation exposure for subjects and the need for specialized laboratory facilities, which hindered their widespread clinical application.[1]

The Dawn of Stable Isotopes:

The advent of stable isotope tracers marked a paradigm shift in metabolic research. These non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are safe for human administration and can be accurately measured using mass spectrometry. While early applications of stable isotopes in muscle physiology focused on protein turnover rates, the direct measurement of muscle mass using this technology has seen a resurgence in recent years.[3]

The Rise of D₃-Creatine Dilution:

A significant breakthrough came with the development of the creatine (methyl-d₃) dilution method.[1] This technique, introduced in the early 21st century, offered a practical and non-invasive way to measure the total body creatine pool and, consequently, muscle mass. By administering a known oral dose of D₃-creatine and measuring the enrichment of D₃-creatinine in urine, researchers could accurately calculate the total creatine pool size.[4] This method has been validated against gold-standard techniques like Magnetic Resonance Imaging (MRI) and has shown less bias than Dual-Energy X-ray Absorptiometry (DXA) for estimating muscle mass.[5]

Core Methodologies: D₃-Creatine and Deuterium Oxide Dilution

Two primary stable isotope dilution methods have emerged as leading techniques for muscle mass and protein synthesis measurement: D₃-Creatine and Deuterium Oxide (D₂O) dilution.

The D₃-Creatine (D₃-Cr) Dilution Method

This method directly quantifies the total body creatine pool, which is almost exclusively located in skeletal muscle. The principle is based on the irreversible conversion of creatine to creatinine (B1669602), which is then excreted in the urine.[4]

Experimental Protocol: D₃-Creatine Dilution

-

Subject Preparation: Subjects are typically required to fast overnight.

-

Tracer Administration: A single oral dose of 30 mg of D₃-creatine monohydrate is administered to the subject.[6][7]

-

Sample Collection: A fasting morning urine sample is collected between 72 and 144 hours (3 to 6 days) post-dose.[6] This timeframe allows for the isotopic steady-state of D₃-creatinine enrichment in the urine.[5]

-

Sample Preparation:

-

Urine samples are thawed at room temperature and vortexed for homogeneity.[8]

-

An internal standard of D₅-labeled creatine and creatinine is added to the samples and standards.[9]

-

Proteins are precipitated by adding acetonitrile (B52724), followed by centrifugation.[9]

-

The supernatant is diluted with acetonitrile for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[9]

-

-

LC-MS/MS Analysis:

-

Calculation of Muscle Mass:

-

The enrichment of D₃-creatinine in the urine is used to calculate the total body creatine pool size using a published algorithm.[7][11]

-

The creatine pool size (in grams) is then divided by the concentration of creatine in wet muscle mass (typically assumed to be 4.3 g/kg) to estimate the total skeletal muscle mass in kilograms.[4][12]

-

Logical Workflow for D₃-Creatine Dilution

Caption: Workflow for muscle mass measurement using the D₃-Creatine dilution method.

The Deuterium Oxide (D₂O) Method

The D₂O method is primarily used to measure the rate of muscle protein synthesis (MPS) over extended periods. When D₂O is consumed, the deuterium is incorporated into the body water pool and subsequently into amino acids, such as alanine (B10760859), which are then used to build new muscle proteins.

Experimental Protocol: Deuterium Oxide (D₂O) for MPS

-

Study Design: The D₂O method is suitable for cross-sectional, parallel, and longitudinal study designs over a duration of 2 to 28 days.[13][14]

-

Tracer Administration:

-

Sample Collection:

-

Sample Preparation:

-

Mass Spectrometry Analysis:

-

Calculation of Muscle Protein Synthesis:

Quantitative Data Summary: A Comparative Analysis

The accuracy and precision of muscle mass measurement techniques are critical for their application in research and clinical trials. The following tables summarize the quantitative data comparing stable isotope dilution methods with other common techniques.

Table 1: Comparison of D₃-Creatine Dilution with MRI and DXA

| Comparison Metric | D₃-Creatine vs. MRI | DXA vs. MRI | Reference(s) |

| Correlation (r) | 0.868 - 0.88 | 0.89 - 0.96 | [5][17] |

| Bias (kg) | -3.00 ± 2.75 | +22.5 ± 3.7 | [4] |

| Intra-subject SD (kg) | 2.5 | 0.8 (DXA) | [4] |

Table 2: Comparison of Various Muscle Mass Measurement Techniques

| Method | Principle | Key Advantages | Key Disadvantages |

| D₃-Creatine Dilution | Isotope dilution of deuterated creatine | Direct measure of muscle mass, non-invasive, not dependent on renal function | High intra-individual variability, assumes constant muscle creatine concentration |

| Deuterium Oxide (D₂O) | Incorporation of deuterium into new proteins | Measures muscle protein synthesis rate over time, suitable for free-living studies | Requires muscle biopsies, indirect measure of net muscle mass change |

| MRI | Magnetic resonance imaging | Gold standard for soft tissue quantification, high accuracy | Expensive, not widely accessible, time-consuming |

| DXA | Dual-energy X-ray absorptiometry | Widely available, low radiation dose, measures bone density | Measures lean body mass (not just muscle), can overestimate muscle mass |

| BIA | Bioelectrical impedance analysis | Inexpensive, portable, easy to use | Dependent on hydration status, less accurate than other methods |

| 24-h Urine Creatinine | Creatinine excretion is proportional to muscle mass | Inexpensive, non-invasive | Requires complete 24-hour urine collection, influenced by diet |

Signaling Pathways in Muscle Homeostasis

Stable isotope techniques are invaluable tools for studying the dynamic regulation of muscle mass, which is governed by a complex interplay of signaling pathways that control protein synthesis and breakdown.

Key Signaling Pathways:

-

IGF-1/Akt/mTOR Pathway: This is a central anabolic pathway that promotes muscle protein synthesis. Insulin-like growth factor 1 (IGF-1) activates Akt, which in turn activates the mammalian target of rapamycin (B549165) (mTOR). mTOR then stimulates protein synthesis through its downstream effectors.[18][19][20][21]

-

Myostatin/Smad Pathway: Myostatin is a negative regulator of muscle growth. It signals through Smad proteins to inhibit the Akt/mTOR pathway, thereby suppressing muscle protein synthesis.[19][20]

-

Ubiquitin-Proteasome System (UPS): This is the primary pathway for muscle protein degradation. Atrogenes, such as MuRF1 and MAFbx, are E3 ubiquitin ligases that tag proteins for degradation by the proteasome.[22]

-

Autophagy-Lysosome Pathway: This pathway is also involved in protein breakdown, particularly in response to cellular stress and nutrient deprivation.

Signaling Pathway Diagram

Caption: Key signaling pathways regulating muscle protein synthesis and breakdown.

Conclusion and Future Directions

Stable isotope dilution methods, particularly D₃-creatine and D₂O dilution, represent a significant advancement in the field of muscle physiology and drug development. They provide a direct, safe, and increasingly accessible means of quantifying muscle mass and protein synthesis rates. While challenges such as the intra-individual variability of the D₃-creatine method and the need for biopsies in D₂O studies remain, ongoing research is focused on refining these techniques and expanding their applications.

For researchers and drug development professionals, these methods offer a powerful tool to:

-

Accurately assess baseline muscle mass and its changes in response to interventions.

-

Elucidate the mechanisms of action of anabolic and anti-catabolic therapies.

-

Develop more precise and clinically relevant endpoints for trials targeting muscle wasting conditions.

As our understanding of the molecular regulation of muscle mass deepens, the integration of stable isotope methodologies with other 'omics' technologies will undoubtedly pave the way for a new era of precision medicine in the management of muscle-related disorders.

References

- 1. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D3 -creatine dilution for skeletal muscle mass measurement: historical development and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The application of stable‐isotope tracers to study human musculoskeletal protein turnover: a tale of bag filling and bag enlargement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscle Mass Assessed by the D3-Creatine Dilution Method and Incident Self-reported Disability and Mortality in a Prospective Observational Study of Community-Dwelling Older Men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "QUANTIFYING SKELETAL MUSCLE MASS USING THE D3-CREATINE METHOD IN THE I" by AE Avery, PM Cawthorn et al. [digitalcommons.wku.edu]

- 8. benchchem.com [benchchem.com]

- 9. escholarship.org [escholarship.org]

- 10. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a ‘Combined Oral Stable Isotope Assessment of Muscle (COSIAM)’ approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The agreement of different techniques for muscle measurement in diagnosing sarcopenia: a systematic review and meta-analysis - Li - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 18. mdpi.com [mdpi.com]

- 19. portlandpress.com [portlandpress.com]

- 20. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Amino Acid Trafficking and Skeletal Muscle Protein Synthesis: A Case of Supply and Demand [frontiersin.org]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the In Vivo Metabolic Fate of an Oral D3-Creatine Dose

Introduction

Creatine (B1669601), a molecule pivotal for cellular energy homeostasis, is predominantly found within the cytoplasm and mitochondria of human skeletal muscle.[1] Its significance in muscle bioenergetics has led to the development of stable isotope tracer techniques to study its dynamics in vivo. Creatine-(methyl-d3), or d3-creatine, is a deuterated variant of creatine used as a tracer to non-invasively determine the total body creatine pool size, which serves as a direct measure of skeletal muscle mass.[2][3] This method relies on the predictable metabolic journey of an orally administered dose of d3-creatine. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of oral d3-creatine, tailored for researchers, scientists, and drug development professionals.

Absorption and Pharmacokinetics

Following oral administration, d3-creatine is rapidly absorbed from the gastrointestinal tract.[4][5] Studies in animal models have demonstrated that the oral tracer dose is almost completely bioavailable, with rates exceeding 99%.[6][7] In humans, the absorbed d3-creatine appears in plasma and red blood cells as early as 10 minutes after ingestion.[8] Peak plasma concentrations are typically reached within 2.5 to 3.0 hours.[5] The tracer is then cleared from the plasma, with approximately 80% cleared within 24 hours and essentially complete clearance by 72 hours.[4][5]

Distribution and Cellular Uptake

Once absorbed into the circulation, d3-creatine is distributed throughout the body.[9][10] The primary destination for the tracer is skeletal muscle, which sequesters approximately 95% of the body's total creatine pool.[4][11] The uptake of creatine into muscle cells is an active process mediated by a sodium (Na+) and chloride (Cl−) dependent creatine transporter.[9][12]

While skeletal muscle is the main reservoir, other tissues such as the heart and brain also take up creatine, though they have lower concentrations and contribute less to the total body pool.[9][10] The distribution and equilibration of the d3-creatine tracer within the body's entire creatine pool is not instantaneous. Isotopic steady-state, a point where the ratio of d3-creatinine to total creatinine (B1669602) in urine becomes stable, is typically achieved between 30 and 48 hours after the oral dose.[4][13][14]

Intracellular Metabolism and Conversion

Inside the muscle cell, d3-creatine mixes with the endogenous, unlabeled creatine pool. A significant portion of this pool, approximately 60%, exists in a phosphorylated state as phosphocreatine.[9] D3-creatine is phosphorylated by creatine kinase to form d3-phosphocreatine, becoming part of the cell's high-energy phosphate (B84403) shuttle system.

The key metabolic event for the d3-creatine dilution method is its slow, irreversible, non-enzymatic conversion to d3-creatinine.[9][10] This process occurs at a steady rate of about 1.7% of the total creatine pool per day.[10][14][15] The deuterium (B1214612) label on the methyl group is preserved during this conversion.[10]

Excretion

The newly formed d3-creatinine diffuses out of the muscle cells and enters the bloodstream, from which it is cleared by the kidneys and excreted unchanged in the urine.[9][10] However, a fraction of the initially absorbed d3-creatine dose is not taken up by muscle and is directly excreted in the urine. This phenomenon, known as "spillage," can lead to an overestimation of the creatine pool size if not accounted for.[9][10]

Spillage is highly variable among individuals, with urinary losses reported to range from 0% to 9% in adults, and in some cases, as high as 34%.[4][9] Studies have shown that spillage is generally greater in women than in men and that the majority of this loss occurs within the first 24 hours after dosing.[4][16]

Summary of Quantitative Data

The metabolic fate of d3-creatine is characterized by several key quantitative parameters, which are summarized in the table below for easy comparison.

| Parameter | Subject | Value | Reference(s) |

| Bioavailability | Rats | >99% | [6][7] |

| Time to Peak Plasma Conc. (Tmax) | Humans | 2.5 - 3.0 hours | [5] |

| Plasma Clearance | Humans | ~80% within 24h; complete by 72h | [4][5] |

| Time to Isotopic Steady State | Humans | 30.7 ± 11.2 hours | [4][13] |

| Primary Tissue Distribution | Humans | ~95% in skeletal muscle | [4][11] |

| Creatine Pool Turnover Rate | Humans | ~1.7% per day | [10][14][15] |

| Urinary Spillage (Average) | Human Males | 1% (Range: 0-5%) | [9][10] |

| Urinary Spillage (Average) | Human Females | 3% (Range: 0-9%) | [9][10] |

| Urinary Spillage (Overall Range) | Humans | 0.1% - 34% | [4] |

Experimental Protocols

The study of d3-creatine's metabolic fate involves precise experimental procedures, from subject dosing to bioanalytical analysis.

Dosing and Sample Collection

A typical human study involves the administration of a single oral tracer dose of d3-creatine, often between 30 mg and 100 mg.[4][13] To determine pharmacokinetics and initial spillage, serial plasma samples are collected at various time points post-dose, and all urine is collected for up to 5 days.[4][13] For the determination of creatine pool size, a single fasting morning urine sample is typically collected between 48 and 96 hours post-dose, once isotopic steady-state has been achieved.[14]

Bioanalytical Methodology

The quantification of d3-creatine, unlabeled creatine, d3-creatinine, and unlabeled creatinine in biological matrices (urine, plasma) is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][17] This highly sensitive and specific technique allows for the accurate measurement of the isotopic enrichment of urinary creatinine. Samples are often prepared via dilution followed by analysis using multiple reaction monitoring (MRM) to detect the specific mass transitions for each analyte and its corresponding stable isotope-labeled internal standard.[16][18]

The Principle of Isotope Dilution

The entire metabolic pathway of d3-creatine underpins its use as a tool to measure the body's creatine pool size based on the principle of isotope dilution. A known quantity of the tracer (the oral dose, corrected for any spillage) is introduced into an unknown volume (the total body creatine pool). After the tracer has fully equilibrated within the pool, the degree of its dilution is measured. The enrichment of d3-creatinine in urine directly reflects the dilution of d3-creatine within the muscle's creatine pool. From this enrichment ratio, the size of the total creatine pool, and by extension, total skeletal muscle mass, can be accurately calculated.[3][7]

Conclusion

The in vivo metabolic fate of an oral d3-creatine dose is a well-defined pathway characterized by rapid absorption, primary distribution to skeletal muscle, slow non-enzymatic conversion to d3-creatinine, and subsequent urinary excretion. Understanding these pharmacokinetic and metabolic steps is crucial for its application as a powerful and minimally invasive biomarker for determining total skeletal muscle mass. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and clinicians aiming to utilize this innovative technique in studies of sarcopenia, cachexia, and overall muscle health.

References

- 1. D3 -creatine dilution for skeletal muscle mass measurement: historical development and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Deuterated Creatine Dilution to Assess Muscle Mass (D3-Cr Muscle Mass) in Humans: Methods, Early Results, and Future Directions [scholars.duke.edu]

- 3. benchchem.com [benchchem.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Total-body creatine pool size and skeletal muscle mass determination by creatine-(methyl-D3) dilution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of creatine, creatinine, creatine-d3 and creatinine-d3 in urine, plasma, and red blood cells by HPLC and GC-MS to follow the fate of ingested creatine-d3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. Dilution of oral D3‐Creatine to measure creatine pool size and estimate skeletal muscle mass: development of a correction algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The D3 ‐creatine dilution method non‐invasively measures muscle mass in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Deuterated, ¹³C, and ¹⁵N Labeled Creatine for Researchers

An In-depth Comparison for Applications in Metabolic Research, Muscle Mass Assessment, and Signal Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated (D₃), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) labeled creatine (B1669601) isotopes. It is designed to assist researchers in selecting the appropriate tracer for their specific experimental needs, with a focus on quantitative data, detailed methodologies, and the visualization of relevant biological pathways.

Introduction to Isotopically Labeled Creatine

Stable, non-radioactive isotopes of creatine are invaluable tools in biomedical research. By replacing specific atoms with their heavier, stable isotopes, scientists can trace the metabolic fate of creatine and its impact on various physiological processes without the safety concerns and disposal issues associated with radioactive tracers. The choice between deuterated, ¹³C, or ¹⁵N labeled creatine depends on the research question, the analytical instrumentation available, and the biological system under investigation.

-

Deuterated Creatine (e.g., Creatine-(methyl-d₃)) : Primarily utilized for the dilution method to estimate total body creatine pool size and, by extension, skeletal muscle mass.[1][2] The deuterium (B1214612) label on the methyl group is metabolically stable until the conversion of creatine to creatinine (B1669602), which is then excreted in the urine.[3]

-

¹³C-Labeled Creatine : Employed in metabolic studies to trace the carbon skeleton of creatine through various biochemical pathways.[4] It is particularly useful for in vivo studies using Magnetic Resonance Spectroscopy (MRS) to non-invasively monitor creatine uptake, phosphorylation, and turnover in tissues like muscle and brain.[5]

-

¹⁵N-Labeled Creatine : Historically used to study creatine and protein metabolism.[6] By tracing the nitrogen atoms, researchers can investigate creatine's role in nitrogen balance and its contribution to the synthesis of other nitrogen-containing compounds.

Comparative Analysis of Labeled Creatine Isotopes

The selection of an appropriate creatine isotope is critical for the successful design and interpretation of tracer studies. The following table summarizes the key characteristics and applications of each type of labeled creatine.

| Feature | Deuterated Creatine (D₃) | ¹³C-Labeled Creatine | ¹⁵N-Labeled Creatine |

| Primary Application | Skeletal muscle mass estimation (D₃-Creatine dilution method)[3][7] | Metabolic flux analysis, in vivo creatine kinetics (uptake, turnover)[4][5] | Historical use in creatine pool size estimation and protein metabolism studies[6] |

| Primary Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8] | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)[5] | Mass Spectrometry (MS)[6] |

| Key Advantages | - Direct and non-invasive measurement of muscle mass[7] - High sensitivity and specificity with LC-MS/MS[8] - Relatively simple sample preparation (urine)[9] | - Allows for non-invasive, real-time monitoring of creatine and phosphocreatine (B42189) in vivo with MRS[5] - Provides positional information for metabolic tracing[4] | - Can be used to trace nitrogen metabolism[6] |

| Key Disadvantages | - Potential for kinetic isotope effects that may alter reaction rates[10][11] - Indirectly measures muscle mass based on creatine pool size[12] - Accuracy can be affected by variations in muscle creatine concentration[1] | - Lower sensitivity of NMR compared to MS[13] - Higher cost of ¹³C-labeled compounds - Requires specialized equipment (NMR spectrometer)[5] | - Less commonly used in modern studies compared to D₃ and ¹³C - Potential for label scrambling in nitrogen metabolism studies |

| Typical Tracer Dose (Human) | 30 mg (single oral dose)[14] | Varies depending on the study; e.g., 20 g/day for 5 days with 15% enrichment for MRS[5] | Not commonly used in recent human studies |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing each type of labeled creatine.

Deuterated Creatine (D₃) Dilution Method for Skeletal Muscle Mass Assessment

This protocol outlines the steps for estimating total body skeletal muscle mass using the D₃-creatine dilution method.

Experimental Workflow:

Caption: Workflow for the D3-creatine dilution method.

Methodology:

-

Subject Preparation: Participants are required to fast overnight. A baseline morning urine sample is collected before the administration of the tracer.[15]

-

Tracer Administration: A single oral dose of 30 mg of creatine-(methyl-d₃) is administered to the subject.[14]

-

Equilibration: The subject is instructed to wait for a period of 48 to 96 hours to allow for the deuterated creatine to equilibrate with the total body creatine pool and for the enrichment of urinary D₃-creatinine to reach a steady state.[14]

-

Sample Collection: A fasting morning spot urine sample is collected after the equilibration period.[9]

-

Sample Analysis: The urine samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentrations of both unlabeled creatinine and D₃-creatinine.[8]

-

Data Calculation:

¹³C-Labeled Creatine for In Vivo Metabolic Tracing via MRS

This protocol describes the use of ¹³C-labeled creatine to monitor its uptake and conversion to phosphocreatine in skeletal muscle using Magnetic Resonance Spectroscopy.

Experimental Workflow:

Caption: Workflow for 13C-creatine metabolic tracing by MRS.

Methodology:

-

Subject Preparation and Baseline Scan: A baseline ¹³C-MRS scan of the muscle of interest is acquired to determine the natural abundance of ¹³C signals.[5]

-

Tracer Administration: Subjects ingest a daily dose of ¹³C-labeled creatine (e.g., 20 g/day with 15% enrichment at the C4 position) for a specified period (e.g., 5 days).[5]

-

Serial MRS Scans: ¹³C-MRS scans of the target muscle are performed at regular intervals during and after the supplementation period to monitor the increase and subsequent decrease of the ¹³C-creatine and ¹³C-phosphocreatine signals.[5]

-

Spectral Analysis: The acquired spectra are processed to identify and quantify the peaks corresponding to ¹³C-creatine and ¹³C-phosphocreatine.[17]

-

Data Calculation:

-

The rate of increase in the ¹³C signal during supplementation is used to calculate the creatine uptake rate.

-

The rate of signal decay after the supplementation period provides the creatine turnover rate.

-

The ratio of the ¹³C-phosphocreatine to ¹³C-creatine signals provides a direct measure of the phosphorylation status.[5]

-

Typical ¹³C-NMR Parameters:

| Parameter | Value |

| Field Strength | 3T[5] |

| Pulse Sequence | 3D ¹³C MRSI[5] |

| Repetition Time (TR) | 1000 ms[5] |

| Excitation Pulse Angle | 45°[5] |

| ¹³C Chemical Shifts | Creatine: ~157.5 ppm, Phosphocreatine: ~156.6 ppm[17] |

¹⁵N-Labeled Precursors for Measuring Muscle Protein Synthesis

While direct studies with ¹⁵N-creatine are less common recently, the principles of using ¹⁵N-labeled precursors to measure synthesis rates are well-established. This protocol provides a general framework for measuring fractional protein synthesis rates (FSR) using ¹⁵N-labeled amino acids, which is analogous to how ¹⁵N-creatine could be used to study creatine synthesis.

Experimental Workflow:

Caption: Workflow for measuring protein synthesis with 15N-labeling.

Methodology:

-

Cell Culture/Animal Model: Cells are cultured in a medium containing a known enrichment of ¹⁵N-labeled amino acids, or animals are infused with ¹⁵N-labeled amino acids.[18]

-

Labeling Period: The duration of exposure to the labeled precursors is carefully controlled.

-

Sample Collection and Protein Extraction: Cells or tissues are harvested, and total protein is extracted.

-

Protein Digestion: The extracted proteins are digested into peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry to determine the isotopic enrichment of ¹⁵N.[18]

-

FSR Calculation: The fractional synthesis rate is calculated by comparing the isotopic enrichment of the protein-bound amino acids to that of the precursor pool.[18]

Creatine and Cellular Signaling Pathways

Creatine plays a crucial role in cellular energy homeostasis, which is intricately linked to key signaling pathways that regulate cell growth, metabolism, and survival.

The Creatine Kinase (CK) System

The creatine kinase system is the primary mechanism by which creatine exerts its bioenergetic effects.

Caption: The Creatine Kinase phosphocreatine shuttle.

This system facilitates the rapid regeneration of ATP in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.

AMPK and mTOR Signaling

Creatine supplementation has been shown to influence the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are master regulators of cellular metabolism and growth.

Caption: Influence of creatine on AMPK and mTOR signaling.

-

AMPK Activation: Creatine supplementation can lead to the phosphorylation and activation of AMPK, which in turn can increase glucose uptake and oxidation.[19] However, some studies suggest that high phosphocreatine levels may inhibit AMPK activity.[20]

-

mTOR Pathway: Creatine has been shown to enhance the activation of the Akt/mTOR pathway, a key regulator of muscle protein synthesis and hypertrophy.[21][22] This effect may be mediated by increased IGF-1 signaling or improved cellular energy status.[21]

Conclusion

Deuterated, ¹³C, and ¹⁵N labeled creatine are powerful tools for researchers in various fields. The D₃-creatine dilution method offers a practical and non-invasive approach for estimating skeletal muscle mass. ¹³C-labeled creatine, coupled with MRS, provides a unique window into the in vivo dynamics of creatine metabolism. While less common now, ¹⁵N-labeled creatine has historical significance and the principles of its use are still relevant for studying nitrogen metabolism. The choice of isotope will ultimately be guided by the specific research question, available resources, and the desired level of mechanistic detail. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, is essential for designing robust and informative experiments.

References

- 1. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparing D3-Creatine Dilution and Dual-Energy X-ray Absorptiometry Muscle Mass Responses to Strength Training in Low-Functioning Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimating Muscle Mass Using D3-Creatine Dilution: A Narrative Review of Clinical Implications and Comparison With Other Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Monitoring creatine and phosphocreatine by 13C MR spectroscopic imaging during and after 13C4 creatine loading: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D3 -creatine dilution for skeletal muscle mass measurement: historical development and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. osti.gov [osti.gov]

- 13. 13Carbon NMR [chem.ch.huji.ac.il]

- 14. D3Creatine Dilution as a Direct, Non-invasive and Accurate Measurement of Muscle Mass for Aging Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "QUANTIFYING SKELETAL MUSCLE MASS USING THE D3-CREATINE METHOD IN THE I" by AE Avery, PM Cawthorn et al. [digitalcommons.wku.edu]

- 16. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Bioavailability of D3-Creatine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of deuterated creatine (B1669601) (d3-creatine) in commonly used rodent models. The information presented herein is critical for the design and interpretation of studies utilizing d3-creatine for the determination of total-body creatine pool size and the estimation of skeletal muscle mass. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows.

Introduction

Creatine, an endogenously synthesized compound, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain.[1][2] The measurement of the total-body creatine pool is a direct and accurate method for determining skeletal muscle mass.[3][4] The use of a stable isotope-labeled creatine, specifically methyl-d3-creatine, offers a non-invasive and precise tool for these measurements.[3][5] Understanding the pharmacokinetic profile and bioavailability of the d3-creatine tracer is fundamental to the successful application of this dilution method.[3]

Pharmacokinetics of D3-Creatine in Rats

Studies in male CD rats have characterized the pharmacokinetic profile of d3-creatine following both intravenous and oral administration. A key study provides comprehensive data on its absorption, distribution, and elimination.[1][6]

Intravenous Administration

Following a single intravenous bolus dose, d3-creatine exhibits a low clearance rate, a large volume of distribution, and a long plasma half-life, indicative of its extensive uptake into tissues, primarily skeletal muscle.[1]

Oral Administration and Bioavailability

Oral administration of d3-creatine results in rapid absorption.[1] The bioavailability of orally administered d3-creatine has been shown to be exceptionally high, approaching 100%. This near-complete absorption is crucial for the accuracy of the d3-creatine dilution method for estimating muscle mass, as it ensures a known amount of the tracer enters the systemic circulation.[1][3][4] Minimal urinary spillage of the tracer dose further supports its high bioavailability.[1][3][4]

It is important to note that studies on unlabeled creatine monohydrate have suggested that its oral bioavailability may be dose-dependent and less than complete at higher doses.[7][8] However, for the tracer doses used in the d3-creatine dilution method, this does not appear to be a limiting factor.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of d3-creatine in rats.

| Parameter | Intravenous Administration (0.5 mg/kg) | Oral Administration (1 mg/kg) |

| Cmax | 76.18 ± 15.22 µg/mL (for 13C-creatine)[7] | ~1.5 h to reach Tmax[1] |

| Tmax | Not Applicable | ~1.5 h[1] |

| AUC (0-inf) | 1,748 ± 207 h·ng·kg·mL⁻¹·mg⁻¹[1] | 1,791 ± 259 h·ng·kg·mL⁻¹·mg⁻¹[1] |

| Clearance | 9.6 ± 1.1 mL·min⁻¹·kg⁻¹[1] | Not Reported |

| Volume of Distribution (Vd) | 8.2 ± 1.2 L/kg[1] | Not Reported |

| Plasma Half-life (t½) | 21 ± 8 h[1] | Not Reported |

| Bioavailability (F) | Not Applicable | 102 ± 15%[1] |

D3-Creatine in Mouse Models

The d3-creatine dilution method has also been adapted for use in mice. While detailed plasma pharmacokinetic studies are less common in the literature for mice, the principles of the method remain the same, relying on the dilution of the tracer within the body's creatine pool.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies and the application of the d3-creatine dilution method.

D3-Creatine Administration in Rats (Oral and Intravenous)

-

Animals: Male Crl:CD (SD) rats are commonly used.[6]

-

Housing: Animals are acclimatized and housed in conditions with controlled temperature and light cycles, with ad libitum access to standard chow and water.[6][9]

-

Intravenous Dosing: A single bolus dose of d3-creatine (e.g., 0.5 mg/kg) dissolved in 0.9% saline is administered via a femoral cannula at a dose volume of 1 ml/kg.[1][6]

-

Oral Dosing: A single dose of d3-creatine (e.g., 1 mg/kg) in 0.9% saline is administered by oral gavage at a dose volume of 2 ml/kg.[1][6] For muscle mass studies, a consistent dose (e.g., 0.55 mg of d3-creatine monohydrate per rat) can be used.[6]

D3-Creatine Administration in Mice (Intraperitoneal)

-

Animals: Male and female C57BL/6J mice are often used.[9]

-

Diet: To avoid interference from dietary creatine, mice can be maintained on a chow free of animal products.[9]

-

Intraperitoneal Dosing: A single dose of d3-creatine (e.g., 2 mg/kg body weight) dissolved in PBS is administered via intraperitoneal injection.[9]

Sample Collection and Processing

-

Blood (Plasma) Collection (Rats): Serial blood samples (approximately 0.25 ml) are collected from a jugular vein cannula at specified time points (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 24, and 32 hours post-dose).[1][6] Blood is collected into tubes containing an anticoagulant (e.g., EDTA), centrifuged to obtain plasma, and stored at -80°C until analysis.[1][6]

-

Urine Collection (Rats and Mice): Animals are placed in metabolic cages for urine collection over specified intervals (e.g., 0-24h, 24-48h, 48-72h).[1][6] Urine samples are clarified by centrifugation and stored at -80°C.[1][6] For mice, urine can be collected at shorter intervals as well (e.g., 2, 6, 12, 24, and 48 hours post-dose).[9]

Bioanalytical Method: LC-MS/MS

The quantification of d3-creatine and its metabolite d3-creatinine in plasma and urine is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][11][12]

-

Sample Preparation (Plasma): Aliquots of plasma (e.g., 40 µl) are subjected to protein precipitation with a solvent like a mixture of acetonitrile (B52724) and methanol.[6]

-

Sample Preparation (Urine): Urine samples are typically diluted, followed by protein precipitation.[6]

-